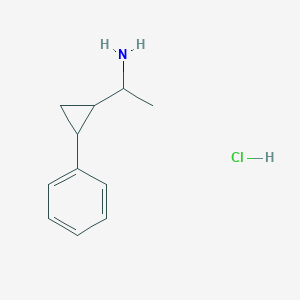
N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This involves a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in molecular structure analysis.Chemical Reactions Analysis
This involves a discussion of the chemical reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N
1-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride has been utilized in the chemical synthesis of gamma-secretase inhibitors, with an improved synthesis method described for producing enantiomerically pure diastereomers of such compounds (Fauq et al., 2007).
Pharmacodynamics Studies
- This compound has been a focus in pharmacodynamics studies, especially in relation to the brain, cerebrospinal fluid, and plasma, particularly in its role as a gamma-secretase inhibitor (Lanz et al., 2004).
Biochemical and Molecular Studies
- It has been involved in studies concerning the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, which contributes to the understanding of enzymatic processes and the synthesis of amino acids and their derivatives (Ayi et al., 1995).
- Research on the synthesis of sequential polypeptides using L-alanine and beta-aminobutyric acid also references compounds related to N
1-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride (Goodman et al., 1976).
Application in Chromatography and Spectroscopy
- It has applications in the development of new chiral variants of Marfey's reagent for liquid chromatographic separation of enantiomers of α-amino acids, demonstrating its significance in analytical chemistry (Bhushan & Kumar, 2008).
Studies in Material Science
- In material science, related compounds have been studied for their aggregation behavior in aqueous media, contributing to the understanding of the properties of artificial glycolipids (Hisaeda et al., 1997).
Research in Biochemistry
- Biochemical research includes studies on the limitations of N-hydroxysuccinimide esters in affinity chromatography and protein immobilization, which is relevant for various biochemical applications (Wilchek & Miron, 1987).
Safety And Hazards
This involves a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about its mechanism of action.
I hope this general approach is helpful. For a more specific analysis, I would need more detailed information on the compound . Please note that this is a general approach and may not apply to all compounds. Always refer to the relevant literature and safety data sheets for specific information.
Eigenschaften
IUPAC Name |
3-amino-N-(2,5-difluorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXIHHXVKBFVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(2,5-Difluorophenyl)-beta-alaninamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetic Acid](/img/structure/B1419602.png)





![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)


![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)